1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone
Description
1-(1H-Indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone is a synthetic small molecule characterized by an indole moiety linked via an ethanone bridge to a 4-methylpiperidine group. Its molecular formula is C16H19N2O (average mass: 255.34 g/mol; monoisotopic mass: 255.1497 g/mol) . The indole core and piperidine substituent make it a candidate for targeting receptors such as serotonin (5-HT6) or melatonin receptors, though its exact biological profile remains less documented compared to analogs.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-18(9-7-12)11-16(19)14-10-17-15-5-3-2-4-13(14)15/h2-5,10,12,17H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJRDFXQFQHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 4-methylpiperidine can be reacted with an appropriate electrophile to form the desired product.
Coupling of the Indole and Piperidine Moieties: The final step involves coupling the indole core with the piperidine ring. This can be achieved through a variety of methods, including reductive amination or acylation reactions.
Industrial Production Methods
Industrial production of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including receptor binding and signal transduction.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Piperidine/Piperazine Ring
a) 1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone (CAS 30256-73-6)
- Key Difference : Lacks the 4-methyl group on the piperidine ring.
- Impact: The absence of the methyl group reduces lipophilicity (predicted logP: ~2.8 vs.
b) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS 850747-36-3)
- Key Difference : Incorporates a bulky benzhydryl group on the piperazine ring and a 5-methylindole.
- Impact : The benzhydryl group enhances hydrophobic interactions with protein pockets, likely improving affinity for receptors like 5-HT6 but reducing solubility (clogP: ~5.5) .
c) 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)
- Key Difference : Features a sulfonyl group on the indole nitrogen and a pyridinylpiperazine.
- Impact: The sulfonyl group increases hydrogen-bonding capacity, improving 5-HT6 receptor antagonism (IC50: ~10 nM) compared to non-sulfonylated analogs .
Modifications on the Indole Core
a) 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (CAS 302333-63-7)
- Key Difference : Methyl substitution at the indole 2-position instead of the 3-position.
b) 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
Linker and Functional Group Variations
a) 1-(1H-Indol-1-yl)-2-(1-piperidinyl)ethanone (QP82)
- Key Difference : Indole nitrogen substitution (1-position) instead of 3-position, with an amide linker.
- Impact : Improved binding to CBP/p300 bromodomains (IC50: 1.69 µM) via water-mediated hydrogen bonds, highlighting the role of linker flexibility and substitution patterns .
b) 1-(1-Pentyl-1H-indol-3-yl)-2-(4-ethylnaphthalen-1-yl)methanone (JWH 210)
- Key Difference: Methanone linker instead of ethanone, with a naphthyl group.
- Impact: Increased rigidity enhances cannabinoid receptor (CB1) affinity but reduces metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Sulfonyl and thioether groups introduce higher molecular weight and polarity, affecting solubility and metabolic pathways.
Biological Activity
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone, a compound featuring an indole moiety linked to a piperidine ring, has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C17H25N3
- Molecular Weight: 271.4 g/mol
- CAS Number: 2361634-81-1
The biological activity of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone is primarily linked to its interaction with various biological targets. Notably, compounds with indole structures have been associated with diverse pharmacological effects, including:
- Antimicrobial Activity: Indole derivatives demonstrate significant antibacterial properties, particularly against Mycobacterium tuberculosis. A study found that related compounds exhibited high inhibition rates, suggesting that similar mechanisms may be at play for 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone .
- CNS Activity: The piperidine component may contribute to neuroactive properties, as many piperidine derivatives are known to interact with neurotransmitter systems. This suggests potential applications in treating neurological disorders.
Antimicrobial Efficacy
Research has shown that compounds structurally similar to 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone exhibit notable antimicrobial activity. The following table summarizes the inhibition rates against various pathogens:
| Compound | Pathogen | % Inhibition | MIC (µM) |
|---|---|---|---|
| ACI-2 | M. tuberculosis | 100% | 4.5 |
| APDP-1 | M. tuberculosis | 99% | 10 |
| 4PP-1 | M. tuberculosis | 100% | 6.3 |
This data indicates a promising antimicrobial profile for related compounds, which may extend to the target compound through structural similarities .
CNS Activity and Neuroprotection
The piperidine ring in the compound suggests potential interactions with the central nervous system (CNS). Studies on related compounds have demonstrated their ability to modulate neurotransmitter receptors, which could imply similar effects for 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone. For instance, piperidine derivatives have shown efficacy in enhancing dopaminergic and serotonergic signaling pathways .
Case Study: Antitubercular Activity
In a high-throughput screening study involving over 100,000 compounds, several indole-based structures were identified as effective against Mycobacterium tuberculosis. Among these, compounds similar to 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone were highlighted for their potent activity and favorable selectivity profiles .
Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the indole and piperidine rings significantly affect biological activity. For example, substituents that enhance hydrophilicity were found to improve the solubility and bioavailability of these compounds while maintaining their antimicrobial efficacy .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with indole C3-H typically appearing at δ 7.2–7.5 ppm and piperidine methyl at δ 1.2–1.4 ppm .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 285) .
- FT-IR : Carbonyl stretches (~1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) validate functional groups .
How do structural modifications to the indole or piperidine moieties influence biological activity?
Q. Advanced
- Indole modifications : Fluorination at C5 increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Piperidine substituents : Replacing 4-methyl with sulfonyl groups (e.g., ) alters receptor binding kinetics via steric and electronic effects .
- SAR validation : Use competitive radioligand assays (e.g., serotonin receptor subtypes) to quantify affinity shifts .
How can contradictory data in receptor binding assays be resolved?
Q. Advanced
- Dose-response curves : Repeat assays with varying concentrations (1 nM–10 µM) to identify non-specific binding .
- Orthogonal assays : Cross-validate with calcium flux (FLIPR) or β-arrestin recruitment (BRET) to confirm target engagement .
- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., docking to 5-HT₂A) to rationalize affinity discrepancies .
What in silico strategies predict the pharmacokinetic profile of this compound?
Q. Advanced
- ADMET prediction : SwissADME or ADMETLab estimate LogP (~2.8), CYP450 inhibition (e.g., CYP2D6), and bioavailability (30–50%) .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry for docking studies .
- Machine learning : Train models on indole/piperidine datasets to predict clearance and volume of distribution .
What methods are used for initial pharmacological profiling?
Q. Basic
- In vitro binding assays : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radiolabeled ligands (³H-ketanserin for 5-HT₂A) .
- Functional assays : Measure cAMP accumulation (ELISA) or ion channel modulation (patch-clamp) .
How are metabolites identified during preclinical studies?
Q. Advanced
- LC-QTOF-MS : Liver microsome incubations (human/rat) detect phase I metabolites (e.g., hydroxylation at C7 indole) and phase II glucuronides .
- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in vivo .
What role does X-ray crystallography play in studying this compound?
Q. Advanced
- Crystal structure determination : Resolve π-stacking between indole and aromatic residues in target proteins (e.g., 5-HT receptors) .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to guide salt/cocrystal formulation for solubility improvement .
How can stability be optimized during storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ketone group .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations for oxidative stability .
What experimental approaches evaluate synergistic effects with other therapeutics?
Q. Advanced
- Combination index (CI) : Use Chou-Talalay method to assess synergy in cell viability assays (e.g., with SSRIs) .
- Transcriptomics : RNA-seq identifies co-regulated pathways (e.g., MAPK/ERK) in presence of combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
